Nirvanol

Description

Structure

3D Structure

Properties

IUPAC Name |

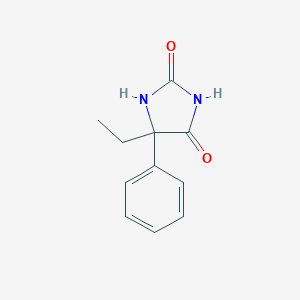

5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874185 | |

| Record name | Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-07-2, 2216-93-5 | |

| Record name | Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirvanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Nirvanol: A Technical History

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, early clinical applications, and adverse effects of 5-ethyl-5-phenylhydantoin.

Introduction

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, holds a significant place in the history of medicinal chemistry as an early synthetic anticonvulsant and therapeutic agent for chorea. Its discovery in the early 20th century marked a pivotal moment in the development of non-sedative treatments for neurological disorders. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing its initial synthesis, early clinical investigations, and the elucidation of its significant adverse effect, "this compound sickness." The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational experiments and observations that shaped our understanding of this compound.

The Genesis of a Soporific: The First Synthesis of this compound

The first documented synthesis of this compound was reported in 1922 by W. T. Read in the Journal of the American Chemical Society.[1][2][3] The primary objective of this research was the synthesis of a new soporific, or sleep-inducing agent. This endeavor was part of a broader exploration of hydantoin derivatives, a class of compounds that was gaining attention for its potential pharmacological activities.

Experimental Protocol: The Read Synthesis of 5-ethyl-5-phenylhydantoin

The synthesis of this compound, as described by Read, involved a multi-step process starting from commercially available reagents. The detailed methodology is outlined below.

Step 1: Synthesis of Phenyl-ethyl-ketone

The initial step involved the preparation of phenyl-ethyl-ketone (propiophenone) through a Friedel-Crafts acylation of benzene with propionyl chloride.

-

Reagents: Benzene, Propionyl Chloride, Anhydrous Aluminum Chloride.

-

Procedure: A mixture of benzene and anhydrous aluminum chloride was cooled in an ice bath. Propionyl chloride was then added dropwise with constant stirring. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated gently on a water bath until the evolution of hydrogen chloride gas ceased. The resulting mixture was poured onto crushed ice, and the phenyl-ethyl-ketone was separated, washed, dried, and purified by distillation.

Step 2: Formation of the Hydantoin Ring

The core hydantoin structure was formed through the condensation of phenyl-ethyl-ketone with potassium cyanide and ammonium carbonate. This reaction is a variation of the Bucherer-Bergs reaction.

-

Reagents: Phenyl-ethyl-ketone, Potassium Cyanide, Ammonium Carbonate, Ethyl Alcohol, Water.

-

Procedure: A solution of phenyl-ethyl-ketone in ethyl alcohol was prepared. To this, aqueous solutions of potassium cyanide and ammonium carbonate were added. The mixture was then heated under reflux for several hours. Upon cooling, the crude 5-ethyl-5-phenylhydantoin (this compound) precipitated out of the solution. The precipitate was collected by filtration, washed with cold water, and then recrystallized from hot alcohol to yield the purified product.

The overall synthetic workflow is depicted in the following diagram:

Early Clinical Investigations: A Treatment for Chorea

While initially investigated as a soporific, this compound's most significant early clinical application was in the treatment of chorea, a neurological disorder characterized by involuntary, jerky movements. Several clinical reports from the 1920s and 1930s documented its use in pediatric and adult patients.

Experimental Protocol: Clinical Administration of this compound for Chorea

The administration of this compound for chorea followed a general protocol aimed at inducing a specific therapeutic response, which was often accompanied by a predictable set of side effects.

-

Dosage: The dosage was typically initiated at a low level and gradually increased until a therapeutic effect was observed or toxic symptoms appeared. Common starting doses ranged from 0.15 to 0.3 grams per day, often divided into two or three doses.

-

Treatment Course: The treatment was continued until the patient developed a characteristic reaction, often referred to as "this compound sickness," which was considered indicative of a therapeutic response. This reaction typically occurred after 8 to 12 days of treatment.

-

Endpoint: The primary endpoint for a successful treatment course was the cessation of choreiform movements. Once the desired effect was achieved, the drug was discontinued.

The logical flow of the this compound treatment for chorea is illustrated below:

References

Unraveling the Anticonvulsant Action of Nirvanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirvanol (5-ethyl-5-phenylhydantoin) is an active metabolite of the anticonvulsant drug mephenytoin and is recognized for its efficacy against generalized tonic-clonic seizures.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an anticonvulsant. Due to a lack of direct mechanistic studies on this compound, its mode of action is largely inferred from its structural similarity to the well-characterized hydantoin anticonvulsant, phenytoin, and its performance in preclinical seizure models.[3][4][5] The primary mechanism is believed to be the voltage-dependent blockade of neuronal voltage-gated sodium channels, which results in the stabilization of the neuronal membrane and suppression of seizure spread.[5][6] This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic pathway and proposed mechanism of action to serve as a resource for researchers in neuropharmacology and antiepileptic drug development.

Metabolic Origin of this compound

This compound is not typically administered directly as a therapeutic agent but is formed in the body through the N-demethylation of its parent compound, mephenytoin.[2] The anticonvulsant effect of mephenytoin is, to a significant extent, attributable to the activity of this compound, which has a longer half-life and accumulates in the brain.[2]

Metabolic conversion of Mephenytoin to its active metabolite, this compound.

Proposed Mechanism of Action: Sodium Channel Blockade

The anticonvulsant activity of hydantoin derivatives, such as phenytoin, is primarily attributed to their ability to modulate voltage-gated sodium channels.[5][6][7] These channels are crucial for the initiation and propagation of action potentials.[8] By blocking these channels, hydantoins limit the sustained high-frequency firing of neurons that is characteristic of seizures.[5][9]

This compound is thought to share this mechanism. The proposed model suggests that this compound exhibits a use-dependent and voltage-dependent blockade of sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[5] During a seizure, neurons are rapidly firing, causing sodium channels to cycle frequently through their open and inactivated states. This compound's higher affinity for the inactivated state prevents the channel from returning to the resting state, thereby reducing the number of available channels to generate further action potentials and curbing the spread of the seizure.

This compound's proposed use-dependent blockade of voltage-gated sodium channels.

Quantitative Data

| Compound | Assay | Species | Administration | Parameter | Value | Reference |

| This compound | Maximal Electroshock Seizure (M.E.S.) Test | Mouse | Intraperitoneal | ED50 (at 30 min) | 23 mg/kg | [2] |

| This compound | Maximal Electroshock Seizure (M.E.S.) Test | Mouse | Intraperitoneal | ED50 (at 2 hr) | 30 mg/kg | [2] |

| Phenytoin* | Whole-cell patch clamp on cultured cortical neurons | Rat | In vitro | IC50 (Na+ current inhibition) | 16.8 µM | [10] |

*Data for Phenytoin is provided as a proxy for this compound's expected activity on sodium channels due to structural similarity.

Key Experimental Protocols

The primary in vivo model used to characterize the anticonvulsant activity of this compound is the Maximal Electroshock Seizure (M.E.S.) test. This model is effective at identifying drugs that are useful against generalized tonic-clonic seizures.[1][11]

Maximal Electroshock Seizure (M.E.S.) Test Protocol

-

Objective: To assess the ability of a compound to prevent seizure spread.

-

Animal Model: Typically male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).[1][11]

-

Procedure:

-

Drug Administration: The test compound (this compound) is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at varying doses. A vehicle control group is also included.

-

Anesthesia and Electrode Placement: At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each animal. Corneal electrodes are then placed on the eyes, with saline applied to ensure good electrical conductivity.[1][2]

-

Electrical Stimulation: A supramaximal electrical stimulus is delivered through the corneal electrodes. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds.[1]

-

Observation: The animal is immediately observed for the behavioral components of the seizure. The key endpoint is the presence or absence of the tonic hindlimb extension phase.[1][2]

-

Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished. The percentage of protected animals at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined using statistical methods like probit analysis.[1]

-

Workflow for the Maximal Electroshock Seizure (M.E.S.) Test.

Discussion and Future Directions

The available evidence strongly suggests that this compound's anticonvulsant properties stem from its action as a voltage-gated sodium channel blocker, a mechanism it shares with its parent drug, mephenytoin, and the archetypal hydantoin, phenytoin. Its effectiveness in the M.E.S. model further corroborates its utility against seizures characterized by high-frequency neuronal discharge.

However, the lack of direct molecular studies on this compound represents a significant knowledge gap. Future research should aim to:

-

Perform direct electrophysiological studies: Utilize patch-clamp techniques on neuronal preparations to directly characterize this compound's effects on voltage-gated sodium channels and determine its IC50, binding kinetics, and state-dependence.

-

Conduct receptor binding assays: Investigate this compound's binding affinity for various sodium channel subtypes and assess its potential for off-target effects, including any interaction with GABA or calcium channels.

-

Elucidate subtype selectivity: Determine if this compound exhibits any selectivity for specific neuronal sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could inform its clinical profile and potential for more targeted therapeutic applications.

A more detailed understanding of this compound's molecular pharmacology will not only solidify our knowledge of this active metabolite but could also inform the design of new, more effective, and safer hydantoin-based anticonvulsants.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Ethylphenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphenylhydantoin, also known as Nirvanol, is a hydantoin derivative with recognized anticonvulsant properties.[1] It is the active metabolite of the antiepileptic drug mephenytoin.[2] Understanding the physicochemical properties of ethylphenylhydantoin is critical for its development, formulation, and study as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an illustration of its proposed mechanism of action.

Physicochemical Properties

The key physicochemical properties of ethylphenylhydantoin are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 195-200 °C | |

| Density | 1.173 g/cm³ |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Solubility in DMF | Soluble | |

| Predicted pKa | 8.9 (most acidic), 12.8 (most basic) | Computational Prediction |

| Predicted logP | 1.4 | Computational Prediction |

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of ethylphenylhydantoin are provided below.

Determination of Melting Point

The melting point of ethylphenylhydantoin can be determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of ethylphenylhydantoin is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Solubility

The solubility of ethylphenylhydantoin in various solvents can be determined using the shake-flask method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of ethylphenylhydantoin is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid from the saturated solution.

-

A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved ethylphenylhydantoin is determined using a validated analytical method like HPLC-UV.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known amount of ethylphenylhydantoin is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is determined using the shake-flask method.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

A known amount of ethylphenylhydantoin is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be established.

-

The two phases are separated by centrifugation.

-

The concentration of ethylphenylhydantoin in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Proposed Mechanism of Action

While the precise signaling pathways of ethylphenylhydantoin are not fully elucidated, its anticonvulsant activity, like other hydantoin derivatives such as phenytoin, is believed to primarily involve the modulation of voltage-gated sodium channels in neurons.[4][5][6][7][8][9]

Caption: Proposed mechanism of ethylphenylhydantoin's anticonvulsant action.

The diagram illustrates that by stabilizing the inactive state of voltage-gated sodium channels, ethylphenylhydantoin reduces the repetitive firing of neurons, thereby decreasing the excessive release of neurotransmitters that leads to seizures.

Synthesis

A common method for the synthesis of 5-ethyl-5-phenylhydantoin is through a one-pot reaction involving propiophenone, ammonium carbonate, and potassium cyanide.

Caption: Workflow for the synthesis of ethylphenylhydantoin.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of ethylphenylhydantoin. The presented data and experimental protocols are essential for researchers and professionals involved in the study and development of this and related compounds. Further experimental validation of the predicted pKa and logP values is recommended for a more complete physicochemical profile. The elucidated mechanism of action, while based on the broader class of hydantoin anticonvulsants, offers a rational basis for its observed pharmacological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Ethylphenylhydantoin [webbook.nist.gov]

- 4. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of log P and phenyl ring conformation on the binding of 5-phenylhydantoins to the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Nirvanol and Mephenytoin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic relationship between the anticonvulsant drug mephenytoin and its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin). Mephenytoin, a racemic mixture of (S)- and (R)-enantiomers, undergoes stereoselective metabolism, primarily governed by the polymorphic cytochrome P450 enzyme, CYP2C19. This document elucidates the core metabolic pathways, presents quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual representations of the metabolic processes and experimental workflows. Understanding this metabolic relationship is critical for drug development professionals and researchers working on compounds metabolized by CYP2C19, as mephenytoin serves as a probe drug for this enzyme's activity.

Introduction

Mephenytoin, chemically known as 3-methyl-5-ethyl-5-phenylhydantoin, is an anticonvulsant drug that has been historically used in the management of epilepsy.[1] Its clinical use is complex due to its intricate metabolism, which leads to the formation of an active metabolite, this compound.[2][3] this compound itself was once used as a hypnotic agent but was withdrawn due to toxicity.[2] The metabolism of mephenytoin is of significant interest to the scientific community, not only because of the pharmacological activity of its metabolite but also due to the profound influence of genetic polymorphisms on its pharmacokinetics.[4][5]

The primary enzyme responsible for the stereoselective metabolism of (S)-mephenytoin is CYP2C19.[4][6] Genetic variations in the CYP2C19 gene lead to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[4][7] These phenotypic differences have significant implications for drug efficacy and toxicity, making mephenytoin a crucial probe drug for assessing CYP2C19 activity in clinical and research settings.[4][8]

This guide will dissect the metabolic conversion of mephenytoin to this compound, present key quantitative data, outline experimental methodologies for studying this process, and provide visual diagrams to facilitate a comprehensive understanding.

Mephenytoin Metabolism: The Central Role of CYP2C19

Mephenytoin is administered as a racemic mixture of (S)-mephenytoin and (R)-mephenytoin. The two enantiomers follow distinct metabolic pathways.[9]

-

(S)-Mephenytoin: The primary metabolic route for the (S)-enantiomer is 4'-hydroxylation, a reaction almost exclusively catalyzed by CYP2C19.[4][6] This pathway leads to the formation of 4'-hydroxy-mephenytoin, which is largely inactive. A minor pathway for (S)-mephenytoin is N-demethylation to (S)-Nirvanol, catalyzed by CYP2B6 and CYP2C9.[7]

-

(R)-Mephenytoin: The (R)-enantiomer is primarily metabolized via N-demethylation to (R)-Nirvanol.[2] This reaction is catalyzed by other cytochrome P450 enzymes.

The genetic polymorphism of CYP2C19 significantly impacts the metabolism of (S)-mephenytoin.[4] In individuals with reduced or no CYP2C19 activity (PMs), the 4'-hydroxylation pathway is impaired.[4] Consequently, (S)-mephenytoin is shunted towards the N-demethylation pathway, leading to higher concentrations of (S)-Nirvanol. Furthermore, the parent drug, (S)-mephenytoin, accumulates to a greater extent in PMs.

This compound, the N-demethylated metabolite, is also pharmacologically active as an anticonvulsant.[2][3] It has a much longer half-life than mephenytoin, leading to its accumulation during chronic therapy.[1][2][10] This accumulation means that this compound is the major contributor to both the therapeutic and toxic effects of mephenytoin upon long-term administration.[2]

Quantitative Data on Mephenytoin and this compound Pharmacokinetics

The following tables summarize key quantitative data from various studies on the pharmacokinetics of mephenytoin and its metabolite, this compound.

Table 1: Single-Dose Pharmacokinetics in Epileptic Patients [1][10]

| Dose of Mephenytoin | Mean Peak Mephenytoin Level (µg/mL) | Mean Peak this compound Level (µg/mL) |

| 50 mg (oral) | 0.48 | 0.37 |

| 400 mg (oral) | 3.9 | 2.5 |

Table 2: Steady-State Pharmacokinetics and Half-Life in Epileptic Patients [1][10]

| Parameter | Mephenytoin | This compound |

| Mean Steady-State Level (400 mg daily) | 1.5 µg/mL | 18 µg/mL |

| Mean Plasma Half-Life | 17 hours | 114 hours |

Table 3: Pharmacokinetic Parameters of S-Mephenytoin and its Metabolites in Different CYP2C19 Phenotypes [7]

| Parameter | Extensive Metabolizers (EMs) & Intermediate Metabolizers (IMs) | Poor Metabolizers (PMs) |

| S-Mephenytoin | ||

| Bioavailability (F1) | Estimated relative to PMs | Fixed to 1 |

| Formation Rate Constant of S-Nirvanol (k28/k210) | Estimated separately | Estimated separately |

| S-4'-hydroxymephenytoin | ||

| Formation Clearance (CL25) | Used to estimate subpopulations | - |

| First-Pass Formation (F6) | Estimated only for EMs | - |

| S-Nirvanol | ||

| Elimination Clearance (CL80) | Estimated | Estimated |

| Central Volume (V8) | Fixed to different values | Fixed to different values |

Table 4: Urinary Excretion of Mephenytoin Metabolites After a Single Oral Dose [11]

| Metabolite | Percentage of 100 mg Oral Dose Excreted in Urine |

| 4'-hydroxy-mephenytoin (as glucuronide) | 43 ± 7% (SD) |

| This compound | ~1% (per 24 hours) |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of mephenytoin metabolism.

In Vitro Mephenytoin Metabolism Assay Using Human Liver Microsomes[12]

Objective: To determine the kinetic parameters of mephenytoin p-hydroxylation and N-demethylation.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor livers by differential centrifugation.

-

Incubation Mixture: The reaction mixture contains human liver microsomes, mephenytoin (substrate at varying concentrations), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time. The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: The quenched reaction mixture is centrifuged to pellet the protein. The supernatant is collected for analysis.

-

Analytical Method: The concentrations of mephenytoin and its metabolites (4'-hydroxymephenytoin and this compound) are determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Michaelis-Menten kinetics are applied to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the p-hydroxylation reaction.

CYP2C19 Phenotyping Using Mephenytoin[13][14]

Objective: To determine an individual's CYP2C19 metabolic phenotype (EM or PM).

Methodology:

-

Drug Administration: A single oral dose of racemic mephenytoin (e.g., 100 mg) is administered to the subject.

-

Urine Collection: Urine is collected over a specified period (e.g., 0-8 hours or longer).

-

Sample Preparation: An aliquot of the collected urine is treated with β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites. The sample is then extracted.

-

Analytical Method: The concentrations of (S)- and (R)-mephenytoin in the urine are determined using a stereoselective assay, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column.[12][13][14]

-

Phenotype Determination: The metabolic ratio (MR) is calculated as the urinary ratio of (S)-mephenytoin to (R)-mephenytoin. A high S/R ratio is indicative of a poor metabolizer (PM) phenotype, as the S-enantiomer is not efficiently cleared by 4'-hydroxylation.

Genotyping of CYP2C19[14]

Objective: To identify the genetic basis for the CYP2C19 phenotype.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a biological sample (e.g., blood, saliva).

-

PCR Amplification: Specific regions of the CYP2C19 gene known to contain common mutations (e.g., in exon 4 and exon 5) are amplified using the polymerase chain reaction (PCR).

-

Mutation Analysis: The amplified DNA is analyzed for the presence of specific single nucleotide polymorphisms (SNPs) that define the defective alleles (e.g., CYP2C192, CYP2C193). This can be done using various techniques such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing.

-

Genotype Assignment: Based on the presence or absence of the mutant alleles, the individual's genotype is determined (e.g., homozygous wild-type, heterozygous, homozygous mutant).

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a typical experimental workflow.

References

- 1. Disposition of mephenytoin and its metabolite, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MOLECULAR MECHANISMS OF GENETIC POLYMORPHISMS OF DRUG METABOLISM | Annual Reviews [annualreviews.org]

- 6. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. page-meeting.org [page-meeting.org]

- 8. apexbt.com [apexbt.com]

- 9. Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective determination of the CYP2C19 probe drug mephenytoin in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Metabolic Fate of Nirvanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoselective metabolism of Nirvanol enantiomers, a critical aspect influencing their pharmacokinetic and pharmacodynamic profiles. This compound, the N-demethylated metabolite of the anticonvulsant mephenytoin, exists as two enantiomers, (R)-Nirvanol and (S)-Nirvanol, which are subject to differential enzymatic biotransformation in the liver. Understanding this stereoselectivity is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Core Concepts in this compound Metabolism

The metabolism of mephenytoin, the parent compound of this compound, is markedly stereoselective. The (S)-enantiomer of mephenytoin is predominantly metabolized via aromatic 4'-hydroxylation, a reaction primarily catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19)[1][2]. In contrast, the (R)-enantiomer of mephenytoin is N-demethylated to form (R)-Nirvanol[1]. Consequently, the resulting this compound enantiomers undergo further, distinct metabolic pathways.

The primary metabolic route for (S)-Nirvanol is 4'-hydroxylation to form 4'-hydroxy-(S)-Nirvanol. This reaction is also catalyzed by CYP2C19, highlighting the enzyme's crucial role in the clearance of the S-enantiomer of both the parent drug and its metabolite[3]. The metabolic fate of (R)-Nirvanol is less extensively characterized but is understood to be metabolized at a significantly slower rate than its S-counterpart.

Quantitative Analysis of this compound Enantiomer Metabolism

| Parameter | (S)-Nirvanol | (R)-Nirvanol | Reference |

| Primary Metabolic Pathway | 4'-Hydroxylation | Slower Metabolism (likely 4'-Hydroxylation) | [3] |

| Primary Metabolizing Enzyme | CYP2C19 | Likely CYP isoforms (less defined) | [3] |

| Metabolic Rate | Rapid | Slow | [4] |

| Plasma Half-life | Shorter | Longer (accumulates) | [4] |

Table 1: Summary of Stereoselective Metabolism of this compound Enantiomers.

Experimental Protocols

The study of this compound's stereoselective metabolism relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism of this compound Enantiomers using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of (R)- and (S)-Nirvanol in a human liver microsome (HLM) model.

1. Materials:

-

(R)-Nirvanol and (S)-Nirvanol

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction quenching

-

Internal standard (e.g., a structurally similar, stable compound)

2. Incubation Procedure:

-

Prepare a stock solution of each this compound enantiomer in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.2-1 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.

-

Add the this compound enantiomer to the pre-warmed microsome suspension to achieve the desired final substrate concentration (a range of concentrations is used to determine enzyme kinetics).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

3. Analysis:

-

The formation of 4'-hydroxy-Nirvanol and the depletion of the parent this compound enantiomer are quantified using a validated stereoselective analytical method, such as LC-MS/MS.

Enantioselective Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is based on a sensitive method for the simultaneous quantification of (R)- and (S)-Nirvanol and their 4'-hydroxylated metabolites in biological matrices[5].

1. Sample Preparation (from in vitro incubation):

-

The supernatant from the microsomal incubation is typically diluted with the initial mobile phase before injection.

2. Liquid Chromatography (LC):

-

Column: A chiral stationary phase column capable of separating the enantiomers, such as a Chiralpak AGP column[5].

-

Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition and gradient will need to be optimized for the specific column and analytes.

-

Flow Rate: A typical flow rate for analytical HPLC is 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. These transitions need to be determined by direct infusion of the individual compounds into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)- and (S)-Nirvanol | [To be determined] | [To be determined] |

| (R)- and (S)-4'-hydroxy-Nirvanol | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] |

Table 2: Example of MRM Transitions for LC-MS/MS Analysis. (Note: Specific m/z values need to be experimentally determined).

4. Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.

-

The concentration of the analytes in the experimental samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of (S)-Nirvanol.

References

A Deep Dive into Hydantoin Anticonvulsants: Mechanisms, Structure-Activity Relationships, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental research surrounding hydantoin anticonvulsants, a cornerstone class of drugs in the management of epilepsy. This document details their primary mechanism of action, explores the critical structure-activity relationships that govern their efficacy, and presents detailed protocols for key experimental assays. Quantitative data are summarized in comparative tables, and core concepts are visualized through diagrams to offer a comprehensive resource for professionals in neuroscience and drug development.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism through which hydantoin anticonvulsants exert their therapeutic effect is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] These drugs exhibit a state-dependent affinity, preferentially binding to the inactivated state of the sodium channel.[2] This binding stabilizes the channel in its non-conducting conformation, thereby prolonging the refractory period of the neuron.[1][2] As a result, hydantoins limit the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity, without significantly affecting normal neuronal transmission.[3] This use-dependent action allows for a targeted reduction of excessive neuronal excitability, which is the hallmark of epilepsy.

The binding site for hydantoins, like phenytoin, is located in the inner pore of the sodium channel, specifically involving residues on the S6 transmembrane helix of domain IV (IV-S6).[4] This targeted interaction effectively blocks the ion-conducting pathway and prevents the propagation of seizure discharges.

Caption: Mechanism of action of hydantoin anticonvulsants on VGSCs.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of hydantoin derivatives is intrinsically linked to their chemical structure. The core hydantoin ring serves as a scaffold, and substitutions at various positions dictate the potency and pharmacological profile of the compound.

Key SAR observations include:

-

Position 5: Substitution at the C5 position of the hydantoin ring is crucial for activity. The presence of a phenyl or another aromatic group at this position is essential for efficacy against generalized tonic-clonic seizures.

-

Alkyl vs. Aromatic at C5: While aromatic substituents at C5 are critical for activity in the maximal electroshock (MES) model, alkyl groups at this position may contribute to sedative side effects, a property that is notably absent in phenytoin.

-

Position 3: Modifications at the N3 position can influence the compound's profile. For instance, N-alkylation can alter the spectrum of activity.

-

Position 1: Substitution at the N1 position can also modulate activity and metabolic stability.

Caption: Structure-Activity Relationship (SAR) of hydantoin anticonvulsants.

Quantitative Data Summary

The following tables provide a comparative summary of the anticonvulsant activity and pharmacokinetic parameters of key hydantoin derivatives.

Table 1: Anticonvulsant and Neurotoxic Potential in Mice (MES Test)

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| Phenytoin | 8 - 11 | ~25 | ~2.3 - 3.1 |

| Mephenytoin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |

| Ethotoin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |

ED₅₀ (Median Effective Dose): Dose required to protect 50% of animals from MES-induced seizures. TD₅₀ (Median Toxic Dose): Dose causing minimal neurotoxicity in 50% of animals. Data for phenytoin is derived from multiple sources and may vary based on experimental conditions.[5][6]

Table 2: Comparative IC₅₀ Values against Human Voltage-Gated Sodium Channel Isoforms

| Compound | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.5 (µM) | Nav1.6 (µM) |

| Phenytoin | 4.7 | 3.8 | 8.9 | 9.0 |

IC₅₀: Concentration of the drug that inhibits 50% of the sodium current. Data obtained from patch-clamp experiments on human Nav channels expressed in cell lines.[7]

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Phenytoin | Mephenytoin | Ethotoin |

| Half-life (t½) | ~22 hours (highly variable) | ~7 hours (Parent) / ~96 hours (Metabolite) | ~5 hours |

| Time to Peak (Tmax) | 4 - 12 hours (oral) | ~1 hour | ~2 hours |

| Protein Binding | ~90% | High | ~54% (salivary level) |

| Metabolism | Hepatic (CYP2C9, CYP2C19) | Hepatic | Hepatic |

Pharmacokinetic parameters can exhibit significant inter-individual variability.[8][9]

Key Experimental Protocols

The following sections detail the methodologies for two fundamental assays used in the research and development of hydantoin anticonvulsants.

Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[10][11]

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsiometer with corneal electrodes

-

Test compound and vehicle control

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (e.g., 0.9% saline)

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). Dosing is typically performed at a predetermined time before the electroshock to coincide with the peak effect of the drug.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[10][11]

-

Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[10][11]

-

Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[10] An animal is considered protected if this phase is absent.

-

Data Analysis: The number of protected animals in the drug-treated group is compared to the vehicle control group. The ED₅₀ is then calculated from the dose-response data.

Caption: Workflow for the Maximal Electroshock (MES) test.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the membrane of a single neuron, providing detailed insights into how a drug modulates ion channel function.

Objective: To characterize the state-dependent block of voltage-gated sodium channels by a hydantoin compound.

Materials:

-

Cultured neurons or cells expressing specific sodium channel subtypes (e.g., HEK293 cells)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

Test compound

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration:

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Upon contact, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell mode).

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To assess state-dependence, vary the holding potential or use pre-pulse protocols to preferentially populate open or inactivated channel states before applying the test pulse.

-

-

Drug Application: Perfuse the recording chamber with an extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record sodium currents before, during, and after drug application to measure the extent of block.

-

Data Analysis: Analyze the reduction in current amplitude to determine the IC₅₀ of the compound. Compare the block at different holding potentials to quantify state-dependence.

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

Hydantoin anticonvulsants remain a vital class of antiepileptic drugs, primarily through their state-dependent blockade of voltage-gated sodium channels. The structure-activity relationship, centered around the 5-phenyl-hydantoin scaffold, has guided the development of these agents. Understanding the fundamental mechanisms and the experimental protocols used to characterize these compounds, such as the MES test and patch-clamp electrophysiology, is crucial for the continued innovation in the field of anticonvulsant drug discovery. The quantitative data presented herein provides a comparative basis for evaluating the preclinical profiles of these important therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. ijbcp.com [ijbcp.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Phenytoin – Pharmacokinetics [sepia2.unil.ch]

- 9. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. benchchem.com [benchchem.com]

Nirvanol: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a hydantoin derivative with recognized anticonvulsant properties. It is also a principal active metabolite of the antiepileptic drug mephenytoin.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, detailed synthesis pathways, and its established mechanism of action. The information is curated to support research, discovery, and development activities within the pharmaceutical and medicinal chemistry sectors.

Chemical Structure

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₂N₂O₂. Its structure features a five-membered hydantoin ring substituted at the 5-position with both an ethyl and a phenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-ethyl-5-phenylimidazolidine-2,4-dione |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol |

| CAS Number | 631-07-2 |

| Appearance | White crystalline solid |

| Melting Point | 202 °C |

Synthesis Pathways

The synthesis of this compound can be achieved through several established chemical routes. The most prominent methods are the Bucherer-Bergs synthesis, the Read synthesis, and the Biltz synthesis.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that is widely used for the synthesis of hydantoins from ketones or aldehydes.[2][3] In the case of this compound, the synthesis starts from propiophenone.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Reaction Setup: A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water, and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

-

Reaction: The mixture is heated under reflux for 8 hours with continuous stirring.

-

Isolation and Purification: The solution is then cooled in an ice-salt bath, causing the this compound to precipitate. The precipitate is collected by filtration and washed with water.

-

Yield: This method typically yields approximately 27.1 g (66%) of 5-ethyl-5-phenylhydantoin.

Caption: Overview of the Bucherer-Bergs synthesis of this compound.

Read Synthesis

The classical synthesis of this compound was first described by W. T. Read in 1922. This method involves the reaction of α-phenyl-α-aminobutyronitrile with potassium cyanate to form a ureido nitrile, which is then cyclized to the hydantoin.

Caption: The two-step pathway of the Read synthesis for this compound.

Biltz Synthesis

The Biltz synthesis offers an alternative route to 5,5-disubstituted hydantoins, typically starting from a 1,2-dicarbonyl compound and urea. While more commonly associated with the synthesis of phenytoin from benzil, a similar approach can be adapted for this compound. Microwave-assisted variations of the Biltz synthesis have been shown to improve yields and reduce reaction times for related hydantoins.[4][5]

Table 2: Comparison of Synthesis Pathways for this compound

| Synthesis Pathway | Starting Materials | Key Reagents | Reported Yield |

| Bucherer-Bergs | Propiophenone | Ammonium Carbonate, Potassium Cyanide | 66% |

| Read | α-Phenyl-α-aminobutyronitrile | Potassium Cyanate, Acid | Data not available |

| Biltz (adapted) | 1-Phenyl-1,2-butanedione | Urea, Base | Data not available |

Mechanism of Action

The anticonvulsant activity of this compound, similar to other hydantoin derivatives like phenytoin, is primarily attributed to its modulation of voltage-gated sodium channels in neurons.[6][7][8][9][10][11][12]

By binding to the voltage-gated sodium channels, this compound stabilizes the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity. The blockade of repetitive neuronal firing effectively prevents the spread of seizure discharges in the brain.[11][12] There is no substantial evidence to suggest that this compound directly modulates GABAergic or glutamatergic signaling pathways in the same manner as some other anticonvulsants.[13][14][15][16][17][18][19]

Caption: this compound's inhibitory effect on voltage-gated sodium channels.

Conclusion

This compound remains a compound of interest due to its anticonvulsant properties and its role as an active metabolite. The synthesis of this compound is well-established, with the Bucherer-Bergs reaction offering a reliable and efficient one-pot method. Its mechanism of action via the modulation of voltage-gated sodium channels is a hallmark of the hydantoin class of antiepileptics. This guide provides foundational technical information to aid researchers and professionals in the fields of medicinal chemistry and pharmacology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 14. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

Early Investigations into the Hypnotic Properties of Nirvanol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a compound with a notable, albeit brief, history in the annals of pharmacology. Initially introduced for its hypnotic effects, its clinical application was ultimately curtailed by significant toxicity. This technical guide delves into the early studies of this compound's hypnotic properties, a challenging endeavor due to the scarcity of digitized scientific literature from the early 20th century. Consequently, this document synthesizes the available historical context with plausible reconstructions of the scientific methodologies of the era to provide a comprehensive overview for the modern researcher. This compound's primary recognition in contemporary pharmacology is as the active metabolite of the anticonvulsant mephenytoin, where it contributes significantly to both the therapeutic and adverse effects.[1]

Quantitative Data Summary

| Parameter | Description | Hypothetical Data Range/Observations (for illustrative purposes) |

| Dosage for Hypnosis | The typical oral dose administered to induce sleep in adult patients. | 100-300 mg |

| Time to Sleep Onset | The latency from drug administration to the onset of sleep. | 30-60 minutes |

| Duration of Sleep | The total sleep time observed after a single dose. | 6-8 hours |

| Quality of Sleep | Subjective reports from patients or observational notes on the nature of sleep (e.g., restful, disturbed). | Generally described as deep and uninterrupted in initial reports. |

| Adverse Effects | Documented side effects, particularly those related to the central nervous system and other organ systems. | Drowsiness upon waking, ataxia, skin rashes, fever, and in severe cases, hematological disorders. |

| Therapeutic Index | The ratio between the toxic dose and the therapeutic dose. | Narrow, leading to safety concerns. |

Experimental Protocols

The precise experimental protocols from the initial hypnotic studies of this compound are not available. However, by examining the methodologies used for contemporaneous sedative-hypnotics like barbiturates, a probable experimental workflow can be reconstructed.[2]

Objective: To determine the hypnotic efficacy and safety profile of this compound in human subjects.

Study Design: A small-scale, non-randomized, open-label trial in a hospital or institutional setting.

Participants: A cohort of patients experiencing insomnia or requiring sedation.

Methodology:

-

Baseline Assessment: For several nights prior to drug administration, baseline sleep patterns were recorded through nursing observations, noting sleep latency, duration, and any disturbances.

-

Drug Administration: A single oral dose of this compound was administered to the subjects at bedtime. The dosage would likely have been determined from prior animal studies.

-

Observation and Data Collection:

-

Nurses or medical staff would observe the subjects to determine the time of sleep onset.

-

The duration of sleep would be recorded, along with the number and nature of any awakenings during the night.

-

Upon waking, subjects would be interviewed about their subjective experience of sleep quality.

-

Any residual effects, such as drowsiness, dizziness, or impaired coordination, would be noted.

-

-

Toxicity Monitoring: Subjects would be monitored for any adverse reactions, with a particular focus on skin changes, fever, and general well-being, given the known toxicities of related compounds.

-

Dose-Response Evaluation (if conducted): The protocol might have been repeated with varying doses to establish a dose-response relationship for both hypnotic efficacy and adverse effects.

Mandatory Visualizations

Caption: A plausible experimental workflow for evaluating this compound's hypnotic effects in the early 20th century.

Caption: A simplified diagram illustrating the general understanding of sedative-hypnotic action in the early 20th century.

References

Unearthing the Past: A Toxicological Profile of Nirvanol in Historical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, was a drug introduced in the early 20th century, primarily for the treatment of chorea, a neurological movement disorder. While initially hailed for its therapeutic effects, its use was quickly curtailed by the emergence of a distinct and often severe toxicological profile. This in-depth technical guide delves into the historical literature to reconstruct the toxicological understanding of this compound, focusing on quantitative data, experimental methodologies, and the characteristic adverse reactions that defined its clinical use.

Quantitative Toxicological Data

| Parameter | Animal Model | Route of Administration | Observed Effects & Anecdotal Data | Historical Context & Limitations |

| Acute Toxicity | Various (e.g., rabbits, cats) | Oral | Reports of lethal outcomes at high doses. Specific LD50 values are not consistently documented in readily accessible historical literature. | The LD50 test was in its infancy. Methodologies were not standardized, leading to variability in results. Reporting standards were less rigorous than today. |

| Therapeutic Dose (for chorea) | Human (Children) | Oral | Typical doses ranged from 0.3 to 0.5 grams daily. | Dosing was often empirical and based on clinical response and the appearance of a characteristic "this compound reaction." |

| Toxic Dose | Human | Oral | Doses slightly above the therapeutic range could elicit toxic symptoms. | The therapeutic index was evidently narrow, with the toxic dose being very close to the effective dose. |

Key Toxicological Manifestations

The most striking feature of this compound's toxicological profile was a predictable and often severe reaction, frequently termed "this compound sickness" or a "serum sickness-like reaction." This reaction was, paradoxically, often considered a sign of a therapeutic effect in the context of chorea treatment.

The "this compound Reaction": A Serum Sickness-Like Phenomenon

The characteristic toxic response to this compound typically appeared 8 to 10 days after the initiation of treatment. The clinical presentation was remarkably consistent and included:

-

Fever: A sudden onset of high fever was a hallmark of the reaction.

-

Rash: A morbilliform or scarlatiniform rash, often starting on the trunk and spreading to the extremities, was a consistent finding.

-

Eosinophilia: A significant increase in the number of eosinophils in the blood was a common laboratory finding.

-

Leukocytosis: An elevated white blood cell count was also frequently observed.

-

Lymphadenopathy: Swelling of the lymph nodes was a part of the systemic inflammatory response.

This constellation of symptoms closely resembled serum sickness, a hypersensitivity reaction to foreign proteins. Early researchers hypothesized that this compound or its metabolites acted as a hapten, binding to endogenous proteins and eliciting an immune response.

Hematological Toxicity

Beyond the characteristic "this compound reaction," more severe and life-threatening toxicities were reported, primarily affecting the hematopoietic system.

-

Aplastic Anemia: The most feared complication of this compound therapy was the development of aplastic anemia, a condition characterized by the failure of the bone marrow to produce new blood cells. This was often fatal.

-

Granulocytopenia: A marked decrease in granulocytes, a type of white blood cell, was also reported, leaving patients vulnerable to infections.

Experimental Protocols in Historical Literature

The experimental methodologies of the early 20th century were foundational to modern toxicology but lacked the standardization and ethical oversight of current practices.

Acute Toxicity Testing (Presumed Methodology)

Based on the practices of the era, the determination of lethal doses for this compound in animals likely involved the following steps:

-

Animal Selection: Small mammals such as rabbits, guinea pigs, or cats were commonly used.

-

Dose-Ranging Studies: A range of doses of this compound, likely administered orally, would be given to groups of animals.

-

Observation: Animals would be observed for signs of toxicity and mortality over a set period.

-

LD50 Estimation: The dose that resulted in the death of 50% of the animals in a group was estimated, often using graphical methods.

Clinical Studies in Chorea

The evaluation of this compound's efficacy and toxicity in humans was primarily through case series and clinical observations. The typical protocol for treating chorea with this compound was as follows:

-

Initiation of Treatment: Patients, usually children with Sydenham's chorea, were started on a daily dose of this compound.

-

Monitoring for the "Reaction": Clinicians would closely monitor the patient for the onset of fever and rash, which was considered the therapeutic endpoint.

-

Discontinuation of Treatment: Upon the appearance of the "this compound reaction," the drug was immediately discontinued.

-

Symptomatic Management: The fever, rash, and other symptoms of the reaction were managed with supportive care.

-

Observation of Chorea: The effect on the choreic movements was observed following the resolution of the toxic reaction.

Visualizing Historical Concepts

To better understand the conceptual frameworks of the time, the following diagrams illustrate the presumed mechanisms and workflows.

Nirvanol: A Technical Guide to its Role as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirvanol, also known as 5-ethyl-5-phenylhydantoin, is a heterocyclic organic compound with notable anticonvulsant properties.[1] Historically used as a hypnotic agent, its clinical application was discontinued due to toxicity concerns.[2] In the context of modern pharmaceutical sciences, this compound primarily serves as a crucial reference standard, particularly in the study of antiepileptic drugs. It is the principal active metabolite of the anticonvulsant drug mephenytoin, formed via N-demethylation.[1] As a reference standard, this compound is essential for the accurate identification, quantification, and purity assessment of mephenytoin and its metabolites in various biological matrices and pharmaceutical formulations.

This technical guide provides an in-depth overview of this compound's classification as a pharmaceutical reference standard, its physicochemical properties, analytical methodologies for its characterization, and its metabolic pathway.

Classification as a Pharmaceutical Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing to ensure the quality, safety, and efficacy of drug products.[3][4] These standards can be classified as either pharmacopeial (official) or non-pharmacopeial (in-house or secondary).

This compound is not currently listed as an official reference standard in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). Therefore, it is classified as a non-pharmacopeial reference standard .[5][6] Such standards are qualified by the user or a third-party organization against a primary standard or through rigorous analytical characterization to establish their identity, purity, and potency.[7][8] The qualification of a non-pharmacopeial reference standard like this compound is critical for its intended use in regulated environments.

The following diagram illustrates a general workflow for the qualification of a non-pharmacopeial reference standard.

Physicochemical and Analytical Data

Accurate characterization of a reference standard is paramount. The following tables summarize key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-ethyl-5-phenylimidazolidine-2,4-dione | [1] |

| Synonyms | Ethotoin, Phenylethylhydantoin | [2] |

| CAS Number | 631-07-2 | |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | [9] |

| Melting Point | 196 °C | [9] |

| Appearance | White crystalline solid |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H-NMR | Illustrative Data for Hydantoin Core:- Aromatic protons (phenyl group): ~7.2-7.5 ppm- NH protons: ~8.0 and ~10.5 ppm (broad singlets) | [10][11] |

| ¹³C-NMR | Illustrative Data for Hydantoin Core:- Carbonyl carbons (C2, C4): ~157 and ~174 ppm- Quaternary carbon (C5): ~65 ppm- Aromatic carbons: ~125-140 ppm | [9][12] |

| Mass Spec. | Illustrative Fragmentation (EI):- Molecular Ion (M⁺): m/z 204- Loss of ethyl group (-C₂H₅): m/z 175- Loss of phenyl group (-C₆H₅): m/z 127 | [13][14][15][16][17] |

| Infrared (IR) | Characteristic Absorption Bands (cm⁻¹):- N-H stretching: 3200-3300- C=O stretching (amide): 1710-1780- Aromatic C-H stretching: >3000 | [18][19][20][21] |

Note: The spectroscopic data provided are illustrative and based on typical values for hydantoin derivatives. Actual spectra should be compared with a well-characterized standard.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay